4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol

Catalog No.
S2746433
CAS No.
75854-24-9
M.F
C14H9ClF3NO
M. Wt
299.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}...

CAS Number

75854-24-9

Product Name

4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol

IUPAC Name

4-chloro-2-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol

Molecular Formula

C14H9ClF3NO

Molecular Weight

299.68

InChI

InChI=1S/C14H9ClF3NO/c15-11-3-6-13(20)9(7-11)8-19-12-4-1-10(2-5-12)14(16,17)18/h1-8,20H

InChI Key

ZBQQFGFAAHWPSX-UFWORHAWSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)N=CC2=C(C=CC(=C2)Cl)O

Solubility

not available

4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol, also known as TFMP, is an organic chemical compound that belongs to the group of phenolic compounds. It has a molecular formula of C14H9ClF3NO and a molecular weight of 325.68 g/mol. It is a yellow solid that has a melting point of 157-159°C. TFMP was first synthesized in 2004 by a group of researchers led by Jieping Zhu, and since then, it has been extensively studied for its potential applications in various fields.
TFMP is a yellow solid that is insoluble in water but soluble in organic solvents such as acetone, dichloromethane, and ethanol. It has a melting point of 157-159°C and a boiling point of 513.5°C at 760 mmHg. It is stable under normal conditions but can decompose under extreme heat or light. TFMP has a moderate level of reactivity and can undergo reactions such as acylation, alkylation, and nucleophilic substitution. Its chemical structure consists of a chlorophenol moiety and a trifluoromethylphenylimine moiety.
TFMP can be synthesized through the reaction between 4-trifluoromethylphenylimine and 4-chlorophenol. The reaction is typically carried out in the presence of a catalyst such as copper(II) acetate and an appropriate solvent such as N,N-dimethylformamide (DMF). The reaction proceeds through a combination of electrophilic aromatic substitution and imine formation. The resulting product is then purified and characterized through various methods such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and X-ray crystallography.
TFMP can be analyzed using various analytical methods such as NMR spectroscopy, GC-MS, and high-performance liquid chromatography (HPLC). NMR spectroscopy can provide information about the chemical structure and purity of TFMP, while GC-MS and HPLC can be used to quantify the amount of TFMP in a sample.
TFMP has been shown to possess biological properties such as antibacterial, antifungal, and antiviral activities. It has been found to inhibit the growth of various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, it has been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. Its antiviral activity has been demonstrated against the herpes simplex virus type 1 (HSV-1) and the human immunodeficiency virus (HIV).
The toxicity and safety of TFMP in scientific experiments have been studied extensively. TFMP has been found to have low acute toxicity, with no adverse effects observed at doses up to 5000 mg/kg in rats. However, chronic toxicity studies have not been conducted, and further studies are needed to determine its long-term effects on human health.
TFMP has found various applications in scientific experiments due to its unique properties. It has been used as a ligand in metal-catalyzed reactions, as a building block in the synthesis of complex organic molecules, and as a fluorescent probe for the detection of metal ions. Furthermore, it has been used in the preparation of various organometallic compounds and has found applications in medicinal chemistry for the development of new antibacterial and antifungal drugs.
The current state of research on TFMP is mainly focused on its potential applications in various fields such as chemistry, biology, and industry. Researchers are investigating its properties and potential uses in the synthesis of complex organic molecules, metal-catalyzed reactions, and medicinal chemistry. Furthermore, studies are being conducted to determine its potential applications in nanotechnology and catalysis.
TFMP has the potential to have significant implications in various fields of research and industry. In chemistry, it could be used as a precursor in the synthesis of complex organic molecules and as a ligand in metal-catalyzed reactions. In biology, it could be used as a building block for the development of new antibacterial and antifungal drugs. In industry, it could be used as a fluorescent probe for the detection of metal ions and as a precursor for the preparation of various organometallic compounds.
One limitation of TFMP is its low solubility in water, which can limit its potential applications in aqueous systems. Future directions in the research on TFMP could include the development of new synthetic routes that improve its solubility in water, the investigation of its potential applications in nanotechnology, and the evaluation of its long-term effects on human health. Furthermore, studies could be conducted to determine its potential use in other fields such as agriculture and environmental science.
In conclusion, 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol, or TFMP, is a unique chemical compound that has gained significant attention in various fields due to its properties and potential applications. Its synthesis and characterization have been extensively studied, and it has been found to possess biological properties such as antibacterial, antifungal, and antiviral activities. Furthermore, it has found applications in scientific experiments, and it has the potential to have significant implications in various fields of research and industry. While its long-term effects on human health are still being investigated, TFMP presents promising possibilities for future research and development in many fields.

XLogP3

4.4

Dates

Modify: 2023-08-16

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